molecular formula C8H10O B1680304 Phenetole CAS No. 103-73-1

Phenetole

Cat. No. B1680304
M. Wt: 122.16 g/mol
InChI Key: DLRJIFUOBPOJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06469224B1

Procedure details

The reaction was carried out completely in the same manner as in Example 1, except that tris[tris(dimethylamino)phosphoranylideneamino](dioctylamino)phosphoranylideneamino phosphonium ethoxide: [(Me2N)3P═N]3P+{N═P[N(C8H17)2]}, C2H5O− was used instead of tetrakis[tris(dimethylamino)phosphoranylideneamino]phosphonium methoxide in Example 1. Objective ethoxybenzene was produced in the yield of 86%.
Name
tris[tris(dimethylamino)phosphoranylideneamino](dioctylamino)phosphoranylideneamino phosphonium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N═P[N(C8H17)2]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].CN(P(=N[P+](N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=[PH2]N(CC[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])CCCCCCCC)(N(C)C)N(C)C)C>P(N(C)C)(N(C)C)N(C)C>[CH2:2]([O:1][C:29]1[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1)[CH3:3] |f:0.1|

Inputs

Step One
Name
tris[tris(dimethylamino)phosphoranylideneamino](dioctylamino)phosphoranylideneamino phosphonium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.CN(C)P(N(C)C)(N(C)C)=N[P+](N=[PH2]N(CCCCCCCC)CCCCCCCC)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C
Step Two
Name
N═P[N(C8H17)2]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(N(C)C)(N(C)C)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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